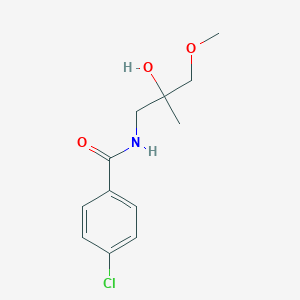

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Beschreibung

4-Chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl backbone and a substituted 2-hydroxy-3-methoxy-2-methylpropylamine side chain. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Eigenschaften

IUPAC Name |

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCHBTICYVOEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)Cl)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-chlorobenzoyl chloride.

Amidation: The 4-chlorobenzoyl chloride is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated benzamide.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of 4-chloro-N-(2-oxo-3-methoxy-2-methylpropyl)benzamide.

Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, while the chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthesis, functional groups, and applications.

Substituent-Driven Physicochemical Properties

Key Observations :

- Polarity and Solubility : The target compound’s hydroxy and methoxy groups likely enhance hydrophilicity compared to sulfonyl (1A) or thiourea (8) derivatives, which exhibit mixed solubility .

- Thermal Stability : Sulfonamide (1A) and aromatic thiourea (8) derivatives show higher thermal stability due to rigid substituents, whereas the target’s aliphatic hydroxy group may reduce melting points .

- Biological Activity: Thiourea-linked benzamides (8) demonstrate antimicrobial properties via metal coordination, while Indapamide’s aminosulfonyl and indole groups enable diuretic action. The target’s hydroxy/methoxy groups may favor hydrogen bonding in biological systems but lack direct evidence of therapeutic activity .

Reactivity and Functionalization

- Hydroxy Group : The target’s hydroxy group may participate in hydrogen bonding or oxidation reactions, contrasting with sulfonyl (1A) or thiourea (8) groups, which undergo metal coordination or electrophilic substitution .

- Methoxy Group : Electron-donating methoxy substituents may direct electrophilic aromatic substitution at the para position, similar to 4-methoxyphenyl derivatives in and .

Biologische Aktivität

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Its unique structure, featuring a chloro group at the para position of the benzene ring and a hydroxy-methoxy-2-methylpropyl group attached to the nitrogen atom, suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, mechanisms of action, and implications for drug development.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- Structure : The compound's structure is characterized by its functional groups which may influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial and fungal strains, comparable to established antibiotics such as penicillin and ciprofloxacin.

| Pathogen Type | Tested Strains | Activity Level |

|---|---|---|

| Bacterial | E. coli, S. aureus | Moderate to high |

| Fungal | C. albicans | Moderate |

These findings suggest that the compound may inhibit microbial growth by interfering with essential metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It appears to mitigate oxidative stress by scavenging free radicals, which can contribute to cellular damage and various diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in microbial metabolism, leading to inhibition of growth.

- Influence on Cellular Pathways : Similar compounds have been shown to affect pathways related to inflammation and oxidative stress, potentially through modulation of the NLRP3 inflammasome.

- Reactivity of Functional Groups : The chloro and hydroxy groups may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

Case Studies

Several studies have explored the biological activity of structural analogs of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis found that compounds with similar structures demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential for development as a therapeutic agent against resistant strains .

- Antioxidant Studies : In vitro assays showed that derivatives with similar functional groups significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Future Directions in Research

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the safety and efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced activity.

- Exploration of Additional Biological Targets : Investigating interactions with other cellular pathways could reveal broader therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, including coupling and amidation. For example:

- Coupling : React a chlorinated pyridine derivative with a benzyl halide under basic conditions to form intermediates (e.g., using KOH/DMF at 175°C for 20 min) .

- Amidation : React intermediates with 4-chlorobenzoyl chloride in the presence of EDC•HCl and HOBt as coupling agents .

Optimization Tips : - Use continuous flow reactors to control exothermic reactions and improve yield .

- Monitor reaction progress via TLC or HPLC, adjusting catalysts (e.g., triethylamine) and solvent polarity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR (CDCl₃) are critical. For example, key signals include δ 7.74 (d, 2H, J = 8.7 Hz) for aromatic protons and δ 167.3 ppm for the carbonyl group .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 488.6 [M+H]⁺) .

- Elemental Analysis : Verify purity via %C, %H, %N matching theoretical values (e.g., Anal. C₃₀H₃₉Cl₂N₃O₃•1.5H₂O) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Solubility : Test in polar (e.g., CH₃OH) and non-polar solvents (e.g., CH₂Cl₂). The compound shows moderate solubility in methanol (0.33 g/mL at 25°C) .

- Stability : Perform accelerated degradation studies at pH 2–10 (using 0.1 M HCl/NaOH). Fluorescence intensity studies (e.g., at pH 2.7–10.1) reveal optimal stability near neutral pH .

Q. Which analytical methods are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water 70:30) .

- Melting Point : Confirm purity via sharp melting range (e.g., 154–158°C for diastereomers) .

- TLC : Monitor reactions using silica gel plates (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Diastereomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or crystallization to isolate enantiomers .

- Activity Comparison : Test diastereomers (e.g., 11l vs. 12e) against bacterial targets (e.g., acps-pptase enzymes). For instance, [α]²⁵_D +63.2° correlates with higher inhibitory activity .

Q. How can contradictions in spectral data (e.g., NMR assignments) be resolved?

Methodological Answer:

Q. What biochemical pathways are impacted by this compound’s interaction with bacterial targets?

Methodological Answer:

- Target Identification : Use enzyme inhibition assays (e.g., acps-pptase) to confirm dual-target inhibition, critical for halting bacterial proliferation .

- Pathway Analysis : Perform metabolomic profiling (LC-MS) to track changes in lipid A biosynthesis and peptidoglycan crosslinking .

Q. How can structure-activity relationships (SAR) guide further derivatization?

Methodological Answer:

- Modular Synthesis : Replace the methoxy group with ethoxy or trifluoromethoxy to assess steric/electronic effects .

- Bioisosteres : Substitute the benzamide moiety with sulfonamide (e.g., see analogs in ) to improve membrane permeability .

Q. What predictive modeling approaches are available for physicochemical properties?

Methodological Answer:

Q. How can fluorescence spectroscopy be applied to study metal ion interactions?

Methodological Answer:

- Fluorescence Titration : Add Pb²⁺ or other ions to the compound (in MeOH) and monitor emission at λ_ex = 280 nm. A pH-dependent intensity increase (e.g., at pH 6.5) suggests complex formation .

- Quenching Studies : Use Stern-Volmer plots to determine binding constants (Ksv) for metal-chelation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.